molecular formula C13H21N3O B13312413 (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide

(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide

Cat. No.: B13312413
M. Wt: 235.33 g/mol
InChI Key: HKYIQKAMLOITOW-LBPRGKRZSA-N
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Description

(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide is an organic compound that belongs to the class of amides It features a butanamide backbone with an amino group and a pyridinyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield a nitro compound, while reduction of the pyridinyl group may yield a piperidine derivative.

Scientific Research Applications

(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration and the presence of both amino and pyridinyl groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

(2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide

InChI

InChI=1S/C13H21N3O/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11/h4-5,7-8,10,12H,6,9,14H2,1-3H3/t12-/m0/s1

InChI Key

HKYIQKAMLOITOW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CCC1=CC=NC=C1)N

Canonical SMILES

CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N

Origin of Product

United States

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